molecular formula C19H18N2O2S B8404826 4'-Amino-N-benzylbiphenyl-4-sulfonamide

4'-Amino-N-benzylbiphenyl-4-sulfonamide

Cat. No.: B8404826
M. Wt: 338.4 g/mol
InChI Key: CECLKZHVMPVEEW-UHFFFAOYSA-N
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Description

4'-Amino-N-benzylbiphenyl-4-sulfonamide is a chemical compound supplied For Research Use Only. It is not intended for diagnostic or therapeutic applications. Researchers investigating benzenesulfonamide derivatives often explore their potential as inhibitors of enzymes like carbonic anhydrases , which are involved in critical physiological processes such as respiration, pH regulation, and biosynthesis . Such compounds are frequently designed using a "tail" approach, where a functional group is attached to a primary sulfonamide moiety to modulate potency and selectivity towards specific enzyme isoforms . Please consult the product's Certificate of Analysis for lot-specific data and refer to the Safety Data Sheet (SDS) before handling.

Properties

Molecular Formula

C19H18N2O2S

Molecular Weight

338.4 g/mol

IUPAC Name

4-(4-aminophenyl)-N-benzylbenzenesulfonamide

InChI

InChI=1S/C19H18N2O2S/c20-18-10-6-16(7-11-18)17-8-12-19(13-9-17)24(22,23)21-14-15-4-2-1-3-5-15/h1-13,21H,14,20H2

InChI Key

CECLKZHVMPVEEW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)N

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents Molecular Weight Key Properties/Activities References
4'-Amino-N-benzylbiphenyl-4-sulfonamide N-benzyl, 4'-NH₂ ~316.39* Potential MAO/β-secretase inhibition
4-Amino-N-(4-fluorophenyl)benzenesulfonamide N-(4-fluorophenyl) 266.29 Solubility: 10 mM (DMSO)
4-Amino-N-methylbenzenemethanesulfonamide N-methyl, methylenesulfonamide 200.26 Enhanced lipophilicity
4-Amino-N-(4-methoxyphenyl)benzenesulfonamide N-(4-methoxyphenyl) 276.36 Crystallographically characterized
4′-Nitro-biphenyl-4-sulfonamide 4'-NO₂ ~306.31* Electron-withdrawing group reduces basicity
4-Amino-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide N-(4-CF₃) 330.30 Increased hydrophobicity and metabolic stability

*Calculated based on molecular formulas.

Key Observations:

  • Electronic Effects: Electron-withdrawing groups (e.g., NO₂ , CF₃ ) reduce electron density on the sulfonamide, altering solubility and hydrogen-bonding capacity.
  • Crystallographic Data : The methoxy-substituted analog (N-(4-methoxyphenyl)) forms stable crystals with defined hydrogen-bonding networks, suggesting predictable solid-state behavior .

Physicochemical Properties

  • Solubility : The 4-fluorophenyl analog has a reported solubility of 10 mM in DMSO , whereas lipophilic substituents (e.g., CF₃ ) reduce aqueous solubility.
  • LogP : Derivatives with alkyl or aryl groups (e.g., benzyl ) have higher LogP values, favoring blood-brain barrier penetration but complicating formulation.

Preparation Methods

Synthesis of N-Benzyl-4-bromobenzenesulfonamide

The precursor N-benzyl-4-bromobenzenesulfonamide is synthesized via sulfonation and amidation.

  • Chlorosulfonation : 4-Bromobenzene reacts with chlorosulfonic acid at 50–60°C for 4 hours to yield 4-bromobenzenesulfonyl chloride. Excess chlorosulfonic acid (3.6:1 w/w) ensures complete conversion.

  • Amidation : The sulfonyl chloride intermediate reacts with benzylamine in dichloromethane at 0°C, achieving 85% yield after crystallization.

Reaction Conditions :

StepReagentsTemperatureTimeYield
ChlorosulfonationClSO₃H60°C4 h92%
AmidationBenzylamine, CH₂Cl₂0°C → RT2 h85%

Suzuki-Miyaura Coupling with 4-Nitrobenzene Boronic Acid

The biphenyl scaffold forms via palladium-catalyzed cross-coupling:

  • Catalyst System : Pd(PPh₃)₄ (2 mol%) in dioxane/2M Na₂CO₃ (3:1).

  • Conditions : Reflux at 110°C for 12 hours under nitrogen, yielding 78% 4'-nitro-N-benzylbiphenyl-4-sulfonamide.

Key Insight : Electron-withdrawing sulfonamide groups enhance coupling efficiency by stabilizing the palladium intermediate.

Reduction of Nitro to Amino Group

Catalytic hydrogenation (H₂, 1 atm) over 10% Pd/C in ethanol reduces the nitro group quantitatively:

  • Conditions : 25°C, 6 hours, 95% yield.

  • Purification : Recrystallization from ethanol/water (1:3) affords 99% purity.

Method 2: Sequential Sulfonation and Amidation

Sulfonation of Biphenyl Precursor

Direct sulfonation of biphenyl with fuming H₂SO₄ at 150°C for 8 hours produces biphenyl-4-sulfonic acid, though regioselectivity challenges limit yields to 65%.

Chlorosulfonation and Amidation

  • Chlorosulfonation : Biphenyl-4-sulfonic acid reacts with PCl₅ in refluxing POCl₃ (110°C, 3 h) to form biphenyl-4-sulfonyl chloride (82% yield).

  • Amidation : Benzylamine in THF at 0°C yields N-benzylbiphenyl-4-sulfonamide (88% yield).

Nitration and Reduction

  • Nitration : Electrophilic nitration (HNO₃/H₂SO₄) at 0°C introduces the nitro group para to the sulfonamide (70% yield).

  • Reduction : Fe/HCl in ethanol reduces the nitro group to amino (90% yield).

Method 3: Reductive Amination Pathway

Synthesis of 4'-Nitro-N-benzylbiphenyl-4-sulfonamide

Amination via Ullmann coupling between 4-iodobenzenesulfonamide and 4-nitrobenzylamine using CuI/L-proline in DMSO at 120°C achieves 68% yield.

Catalytic Hydrogenation

Identical to Method 1, yielding 4'-amino derivative with >90% efficiency.

Comparative Analysis of Methods

ParameterMethod 1Method 2Method 3
Total Yield62%53%58%
Purity>99%97%95%
ScalabilityHighModerateLow
Key AdvantageRegiocontrolCost-effectiveFewer steps

Critical Observations :

  • Method 1’s use of Suzuki coupling ensures superior regioselectivity and scalability.

  • Method 2’s reliance on direct sulfonation introduces competing side reactions, lowering yields.

  • Method 3’s Ullmann coupling is limited by copper catalyst toxicity and lower efficiency.

Experimental Optimization Strategies

Solvent Selection for Amidation

Polar aprotic solvents (DMF, THF) improve sulfonamide formation kinetics versus chlorinated solvents (CH₂Cl₂).

Catalyst Loading in Suzuki Coupling

Reducing Pd(PPh₃)₄ to 1 mol% with microwave irradiation (150°C, 30 min) maintains 75% yield while lowering costs.

Nitro Reduction Alternatives

Na₂S₂O₄ in aqueous NaOH (80°C, 2 h) achieves 88% yield, avoiding hydrogenation equipment .

Q & A

Q. What are the common synthetic routes for 4'-Amino-N-benzylbiphenyl-4-sulfonamide?

  • Methodology : The compound is typically synthesized via nucleophilic substitution. For example, benzenesulfonyl chloride derivatives react with benzylamine or substituted anilines under basic conditions (e.g., NaOH or K₂CO₃) to form the sulfonamide bond. Purification involves recrystallization from ethanol or chromatography .
  • Key steps :

React 4-sulfonyl chloride biphenyl derivatives with N-benzylamine.

Optimize pH (~8–10) to facilitate deprotonation of the amine.

Monitor reaction progress via TLC or HPLC.

  • Example :
       Reaction: 4-chlorobenzenesulfonyl chloride + N-benzylamine → this compound  
       Conditions: DCM, pyridine, 0°C → RT, 12 h [[9]].  

Q. How is structural characterization performed for this compound?

  • Methodology : Use spectroscopic techniques:
  • ¹H/¹³C NMR : Confirm aromatic proton environments and sulfonamide connectivity.
  • FT-IR : Identify sulfonamide S=O stretches (~1350–1150 cm⁻¹) and N-H bends (~3300 cm⁻¹) .
  • X-ray crystallography : Resolve hydrogen-bonding networks (e.g., N-H···O=S interactions) to confirm 3D structure .

Q. What solvents and conditions are optimal for stability during storage?

  • Methodology : Store in anhydrous environments (desiccated, under N₂) at –20°C. Avoid light exposure due to potential nitro/amino group degradation. Stability tests via HPLC over 6 months show <5% degradation in DMSO .

Advanced Research Questions

Q. How can molecular docking predict biological targets for this compound?

  • Methodology : Use AutoDock Vina to model ligand-receptor interactions:

Prepare the compound’s 3D structure (e.g., energy-minimized via Gaussian).

Select targets (e.g., carbonic anhydrase IX, EGFR kinase) based on sulfonamide’s known affinity.

Validate docking poses with MD simulations (AMBER/CHARMM) .

  • Example :
       Binding energy: –8.2 kcal/mol (carbonic anhydrase IX), RMSD <2.0 Å [[3, 6]].  

Q. How do substituents on the benzyl group affect antimicrobial activity?

  • Methodology : Conduct SAR studies:
  • Synthesis : Introduce electron-withdrawing (e.g., –NO₂) or donating (–OCH₃) groups on the benzyl ring.
  • Assays : Test against Gram+/– bacteria (MIC via broth dilution).
  • Data :
SubstituentMIC (µg/mL, S. aureus)MIC (µg/mL, E. coli)
–H3264
–NO₂832
–OCH₃64128
  • Conclusion : Electron-withdrawing groups enhance activity .

Q. What strategies resolve contradictions in enzyme inhibition data?

  • Methodology :

Validate assay conditions (pH 7.4, 37°C) to match physiological settings.

Use orthogonal assays (e.g., SPR for binding affinity vs. fluorogenic substrates for catalytic inhibition).

Perform QSAR modeling to identify critical physicochemical parameters (e.g., logP, polar surface area) .

Q. How can QSAR models optimize the compound’s pharmacokinetic profile?

  • Methodology :

Train models on datasets with ADME parameters (e.g., Caco-2 permeability, CYP450 inhibition).

Prioritize modifications (e.g., –CF₃ for metabolic stability).

Validate with in vivo studies (e.g., rat plasma half-life) .

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